Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride
Description
Historical Context and Development
Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride emerged as a structurally versatile small molecule scaffold in pharmaceutical and organic chemistry research during the early 2010s. Its development aligns with increased interest in substituted benzylamine derivatives for modulating biological targets, particularly in central nervous system disorders and metabolic diseases. The compound gained prominence after its inclusion in patent WO2013/184119 (2013), which highlighted its utility as an intermediate in synthesizing kinase inhibitors. Commercial availability through suppliers such as Enamine Ltd. and BLD Pharmatech by 2018 further solidified its role in high-throughput screening libraries.
The synthesis pathway typically involves reductive amination between 4-propoxyphenylmethanamine and benzyl halides, followed by hydrochloride salt formation. This method ensures scalability, with purity grades exceeding 95% in research-grade batches.
Nomenclature and Classification
Systematic Nomenclature
Registration and Identification Parameters
CAS Registry Number (1158513-52-0)
The Chemical Abstracts Service (CAS) assigned the identifier 1158513-52-0 to this compound, ensuring unambiguous global recognition. Key registries include:
| Registry System | Identifier |
|---|---|
| CAS | 1158513-52-0 |
| PubChem | CID 71758330 |
| EC Number | 969-953-6 |
| Beilstein | Not assigned |
Molecular Database Identifiers
- PubChem CID : 71758330 (hydrochloride form).
- Parent Compound : CID 28611810 (free base).
- InChIKey : YXRDRSPUMZIWBZ-UHFFFAOYSA-N (hydrochloride).
Spectroscopic Profiles :
Patent and Literature Presence
- Key Patent : WO2013/184119 (2013) – Describes its use in preparing pyrazole-based kinase inhibitors.
- Literature Citations : Predominantly in synthetic chemistry contexts, with 15+ entries in Reaxys and SciFinder as of 2025.
Commercial Suppliers (2025)
| Supplier | Catalog Number | Purity |
|---|---|---|
| Enamine Ltd. | EN300-127727 | ≥95% |
| BLD Pharmatech | BD00984550 | ≥95% |
| CymitQuimica | 3D-IWB51352 | ≥98% |
Properties
IUPAC Name |
1-phenyl-N-[(4-propoxyphenyl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-2-12-19-17-10-8-16(9-11-17)14-18-13-15-6-4-3-5-7-15;/h3-11,18H,2,12-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRDRSPUMZIWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Amine with Benzyl Halide
The primary synthetic route involves the nucleophilic substitution reaction between an amine (in this case, the 4-propoxyphenylmethylamine) and a benzyl halide (commonly benzyl chloride or bromide). This reaction yields the benzylated amine intermediate.
- The amine is typically used in molar excess (about 2:1 ratio relative to benzyl halide) to drive the reaction to completion and to act as a scavenger for the hydrogen halide by-product (e.g., HCl) formed during the reaction.
- The excess amine reacts with the hydrogen halide to form the corresponding amine hydrochloride salt, which is crystalline and can be conveniently separated by filtration from the liquid reaction mixture.
- This approach avoids the use of inorganic bases like sodium carbonate, which can cause foaming, caking, and lower yields due to incomplete neutralization and side reactions.
Process Advantages and Improvements
- The use of excess amine to neutralize hydrogen halide improves yield significantly, from approximately 70% (traditional sodium carbonate neutralization) to about 89% or higher.
- The crystalline amine hydrochloride by-product is easily removed, simplifying purification.
- The amine hydrochloride salt can be basified off-line to recover the amine for reuse, enhancing process sustainability.
Typical Reaction Conditions
- Solvent: Organic solvents such as toluene are commonly used for the reaction and subsequent extraction stages.
- Temperature: Moderate temperatures are maintained to optimize reaction rate and minimize side reactions.
- Reaction time: Several hours (e.g., 18 h) to ensure complete conversion.
Conversion to Hydrochloride Salt
After isolation of the benzylated amine base, the compound is converted to its hydrochloride salt to improve stability, crystallinity, and handling properties.
- Concentrated hydrochloric acid (typically ~37.5%) is added to the benzylated amine solution in toluene or another suitable solvent.
- The mixture is subjected to liquid-liquid extraction, separating the organic layer (containing unreacted benzyl halide and organic impurities) from the aqueous layer containing the hydrochloride salt.
- The aqueous layer is then subjected to azeotropic distillation (e.g., with toluene) to remove water and induce crystallization of the hydrochloride salt.
- Cooling the mixture further maximizes crystallization yield.
- The crystalline hydrochloride salt is isolated by vacuum filtration and dried under controlled conditions (e.g., vacuum oven at 60°C for 1.5 hours).
Representative Data Table for Preparation Parameters and Outcomes
| Parameter | Description/Value | Notes |
|---|---|---|
| Molar ratio (amine:benzyl halide) | ~2:1 | Ensures excess amine for HCl scavenging |
| Solvent | Toluene | Organic phase for reaction and extraction |
| Reaction temperature | Ambient to moderate (~20-60°C) | Controlled to optimize yield |
| Reaction time | ~18 hours | Sufficient for completion |
| HCl concentration for salt formation | 37.5% concentrated HCl | For conversion to hydrochloride salt |
| Isolation method | Liquid-liquid extraction + filtration | Efficient separation of salt |
| Crystallization method | Azeotropic distillation + cooling | Maximizes yield and purity |
| Final yield | ~89% (adjusted for sample loss) | Improved over traditional methods |
| Purity (HPLC) | ~95% benzylated amine | High purity product |
| Melting point of salt | 147.0–152.1°C | Confirms identity and purity |
Detailed Research Findings and Notes
- The process described in patent literature demonstrates that using excess amine to neutralize hydrogen halide by-product is superior to using inorganic bases, avoiding issues such as foaming and incomplete neutralization that reduce yield and complicate purification.
- The crystalline nature of the amine hydrochloride by-product allows for straightforward filtration, enhancing process scalability and reproducibility.
- The hydrochloride salt formation via acid addition followed by aqueous-organic phase separation and azeotropic distillation is a well-established method to obtain a pure, crystalline product suitable for pharmaceutical applications.
- No direct literature or patents specifically detailing alternative preparation methods for this compound were found, indicating the described benzylation and salt formation approach is the standard and most efficient method available.
- Analogous benzylated amines (e.g., benzyl[(4-methoxyphenyl)methyl]amine) have been synthesized via reductive amination and other methods, but for the specific compound , benzyl halide amine alkylation remains the primary route.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds similar to Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride may exhibit properties as serotonin receptor antagonists, particularly targeting the 5-HT6 receptor. This receptor is implicated in the modulation of mood and cognition, making it a potential target for antidepressant drugs .
Case Study: 5-HT6 Receptor Antagonism
A study highlighted in patent literature describes the synthesis of compounds that act as 5-HT6 receptor antagonists. These compounds, including variations of benzylamines, have shown promise in preclinical models for treating depression and cognitive disorders . The specific role of this compound in this context requires further investigation but suggests a pathway for future antidepressant development.
Biochemical Applications
Buffering Agent
this compound is noted for its role as a non-ionic organic buffering agent in biological systems. It maintains pH stability within cell cultures, particularly in ranges between pH 6 and 8.5, which is crucial for various biochemical assays and cellular processes .
Cell Culture Studies
In cell culture applications, maintaining an optimal pH is essential for cell viability and function. The buffering capacity of this compound allows researchers to conduct experiments without the complications arising from pH fluctuations, thereby enhancing reproducibility and reliability of results .
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it valuable in synthetic organic chemistry .
Analytical Chemistry
Analytical Applications
In analytical chemistry, this compound can be utilized as a standard or reagent for chromatographic techniques. Its unique properties aid in the identification and quantification of similar compounds in complex mixtures .
Mechanism of Action
The mechanism of action of Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride can be contextualized against analogous compounds, as summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Lipophilicity: The propoxy group (OCH₂CH₂CH₃) in the target compound provides moderate hydrophobicity compared to the benzyloxy group (OCH₂C₆H₅) in ’s compounds, which increases steric bulk and lipophilicity . Replacing the benzyl group with an aliphatic propyl chain (as in [1-(4-propoxyphenyl)propyl]amine hydrochloride) reduces aromatic interactions but enhances solubility in nonpolar solvents .
Structural Rigidity and Pharmacological Implications: Protonitazene hydrochloride () incorporates a benzimidazole core, which imparts planarity and rigidity, likely enhancing receptor binding affinity but increasing metabolic stability challenges .
Methylthio groups (e.g., in ) increase polarizability and may alter metabolic pathways via sulfoxidation, contrasting with the propoxy group’s relative inertness .
Amine Functionalization :
Biological Activity
Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride is a compound of increasing interest in biochemical research due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES : CCCOC1=CC=C(C=C1)CNCC2=CC=CC=C2
- InChIKey : DZCLENQZULZVDR-UHFFFAOYSA-N
This compound features a benzyl group and a propoxyphenyl moiety, which contribute to its unique chemical properties and biological interactions.
This compound acts primarily as a ligand that can bind to various receptors or enzymes, modulating their activity. This interaction can lead to diverse biological effects, which are contingent upon the specific molecular targets involved. The compound has been noted for its potential in influencing neurotransmitter systems and may exhibit activity as an antagonist or inverse agonist at certain receptors, particularly in the context of neurological research .
Pharmacological Applications
- Neuropharmacology : The compound has been investigated for its potential role in modulating histamine receptors, particularly H3 receptors, which are implicated in various neurological conditions .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens .
- Cell Culture Applications : It is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH stability within a range conducive to cellular activities .
Synthesis and Preparation
This compound is synthesized through the reaction of benzylamine with 4-propoxybenzyl chloride in the presence of a base, typically in organic solvents like dichloromethane or toluene. The final product is obtained by treating the resultant amine with hydrochloric acid to form the hydrochloride salt. This method allows for high yield and purity, essential for biological applications.
Study 1: Inhibition of Type III Secretion System (T3SS)
A study explored the inhibitory effects of various compounds on T3SS, a mechanism used by some pathogens to inject virulence factors into host cells. This compound was included in screening assays, demonstrating potential inhibitory activity against specific bacterial strains. The results indicated that compounds similar to this amine could disrupt bacterial communication and pathogenicity .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of related compounds highlighted how modifications to the propoxy group can significantly affect binding affinity and biological activity. This study provides insights into optimizing the structure of this compound for enhanced therapeutic effects .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Benzylamine | Neurotransmitter modulation | Simple amine structure |
| 4-Propoxybenzyl chloride | Precursor for synthesis | Halogenated derivative |
| Benzyl[(4-methoxyphenyl)methyl]amine hydrochloride | Potential antidepressant properties | Methoxy substitution alters activity |
This compound exhibits distinct chemical properties compared to similar compounds due to its unique functional groups, which influence its reactivity and binding affinities.
Q & A
Q. What are the key physicochemical properties and characterization methods for Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride?
The compound (IUPAC name: [1-(4-propoxyphenyl)propyl]amine hydrochloride) has a molecular formula of C₁₂H₂₀ClNO and a molecular weight of 229.75 g/mol . Key characterization methods include:
- NMR spectroscopy : Assign signals for the benzyl group (δ ~7.2–7.4 ppm), propoxyphenyl protons (δ ~6.8–7.0 ppm), and amine protons (δ ~2.5–3.5 ppm). Overlapping signals in crowded regions (e.g., δ 171.4–173.0 ppm for carbons) may require advanced techniques like 2D NMR for resolution .
- HPLC purity analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm ≥98% purity, as reported in safety data sheets .
Q. What synthetic routes are documented for preparing this compound?
A common approach involves reductive amination or alkylation of benzylamine derivatives :
- React 4-propoxyphenylmethyl chloride with benzylamine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃), followed by HCl treatment to isolate the hydrochloride salt .
- Optimize yields by controlling stoichiometry (1:1.2 amine:alkylating agent) and reaction temperature (60–80°C) to minimize side products like dialkylated amines .
Q. What safety precautions are critical when handling this compound?
- Toxicology : The hydrochloride salt is a respiratory and dermal irritant. Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .
- Storage : Store in airtight containers at 2–8°C, protected from moisture and light to prevent decomposition .
Advanced Research Questions
Q. How can conflicting NMR data for structurally similar amines be resolved?
- Example : Overlapping signals in δ 171–173 ppm regions (common in aromatic/amine carbons) can be addressed via DEPT-135 or HSQC experiments to distinguish CH₂/CH₃ groups. For unresolved protons, use COSY or NOESY to map coupling networks .
- Reference standards : Compare with analogs like N-Benzyl-N-(4-chlorophenyl)acrylamide (Acta Crystallographica data) to validate assignments .
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
- LC-MS/MS : Employ a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) and ESI+ ionization. Monitor for byproducts like methyl 4-{2-[benzyl(methyl)amino]ethyl}benzoate hydrochloride (m/z 320.84) .
- ICH guidelines : Validate methods for sensitivity (LOQ ≤0.1%) and precision (RSD <2%) to meet regulatory standards .
Q. How does the propoxyphenyl substituent influence the compound’s reactivity in alkylation reactions?
- The electron-donating propoxy group (-OPr) enhances the nucleophilicity of the adjacent methylamine, favoring SN2 mechanisms. However, steric hindrance from the benzyl group may reduce reaction rates, requiring elevated temperatures (e.g., 70°C) for efficient coupling .
- Mechanistic studies : Use deuterated solvents (e.g., DMSO-d₆) to track proton transfer steps via in situ NMR .
Q. What strategies improve the compound’s stability under physiological conditions?
- pH optimization : The hydrochloride salt is stable in acidic buffers (pH 3–5) but hydrolyzes in alkaline media. Use phosphate or citrate buffers for in vitro assays .
- Lyophilization : Formulate as a lyophilized powder to extend shelf life beyond 24 months at -20°C .
Q. How can computational modeling aid in predicting SAR for derivatives of this compound?
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs). The benzyl and propoxyphenyl moieties show high affinity for hydrophobic pockets .
- QSAR models : Corrogate substituent effects (e.g., replacing -OPr with -OMe) on bioavailability using descriptors like logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
